molecular formula C11H10BrN3O2 B1483664 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098074-20-3

2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483664
CAS No.: 2098074-20-3
M. Wt: 296.12 g/mol
InChI Key: LDKDTJJSLGHDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Divergent Cyclisations and Heterocyclic Compound Synthesis

The compound has been used in the synthesis of diverse bicyclic heterocycles through divergent cyclisations of related pyrazolyl acetic acids with formyl and acetyl electrophiles. This process is sensitive to the reagents and the acidity of the reaction medium, allowing for the controlled production of various interesting bicyclic heterocycles from a single starting material. These synthesized compounds have potential applications in the development of pharmaceuticals and materials science due to their complex and functionalizable structures (Smyth et al., 2007).

Regioselective Synthesis and Bromination

The compound is also central to the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, indicating its role in creating halomethylated and aryl[heteroaryl] substituted pyrazolo[1,5-a]pyrimidines. These processes highlight its importance in the regioselective modification of heterocyclic compounds, which could be beneficial for the development of targeted therapeutic agents (Martins et al., 2009).

Photoinduced Tautomerization Studies

It is a useful compound for studying photoinduced tautomerization in pyrazolylpyridines and their derivatives. These studies provide insights into the excited-state intramolecular proton transfer processes, which are fundamental for understanding the photophysical and photochemical behaviors of organic compounds. This knowledge is crucial for designing compounds with specific optical properties for applications in organic electronics and photonics (Vetokhina et al., 2012).

Ammoxidation and Aerobic Oxidation Catalysis

The compound has shown effectiveness in catalyzing the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, using specific Cu(II) complexes. This showcases its potential in catalysis, particularly for green chemistry applications where water is used as the solvent, highlighting its role in sustainable chemical processes (Xie et al., 2014).

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-4-2-3-5-13-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDTJJSLGHDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
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2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
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2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

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